molecular formula C24H14BrIN2O2 B408245 5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide

5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B408245
M. Wt: 569.2g/mol
InChI Key: DEPWMCAIOMKEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that features multiple aromatic rings and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide likely involves multiple steps, including halogenation, amide formation, and possibly cyclization reactions. Typical reagents might include bromine, iodine, and various catalysts to facilitate these transformations. Reaction conditions would need to be carefully controlled to ensure the correct substitution pattern and to avoid unwanted side reactions.

Industrial Production Methods

Industrial production of such a compound would require scalable and cost-effective methods. This might involve optimizing the synthetic route to minimize the number of steps and the use of expensive reagents. Techniques such as continuous flow chemistry could be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.

    Reduction: Reduction reactions could target the halogen substituents or the amide group.

    Substitution: Halogen substituents make the compound a candidate for various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst could be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dehalogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, compounds with similar structures have been investigated for their potential as pharmaceuticals, particularly in targeting specific proteins or pathways.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for 5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-iodo-N-(2-naphthalen-1-yl)-benzamide
  • 2-Iodo-N-(2-naphthalen-1-yl-benzooxazol-5-yl)-benzamide
  • 5-Bromo-N-(2-naphthalen-1-yl-benzooxazol-5-yl)-benzamide

Uniqueness

What sets 5-bromo-2-iodo-N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]benzamide apart from similar compounds is the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of both bromine and iodine atoms, along with the naphthalene and benzooxazole rings, provides a unique combination of electronic and steric effects.

Properties

Molecular Formula

C24H14BrIN2O2

Molecular Weight

569.2g/mol

IUPAC Name

5-bromo-2-iodo-N-(2-naphthalen-1-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C24H14BrIN2O2/c25-15-8-10-20(26)19(12-15)23(29)27-16-9-11-22-21(13-16)28-24(30-22)18-7-3-5-14-4-1-2-6-17(14)18/h1-13H,(H,27,29)

InChI Key

DEPWMCAIOMKEEI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)Br)I

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=CC(=C4)NC(=O)C5=C(C=CC(=C5)Br)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.